3-[(4-Methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one 3-[(4-Methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 34396-47-9
VCID: VC7590432
InChI: InChI=1S/C11H11NO2S2/c1-14-9-4-2-8(3-5-9)6-12-10(13)7-16-11(12)15/h2-5H,6-7H2,1H3
SMILES: COC1=CC=C(C=C1)CN2C(=O)CSC2=S
Molecular Formula: C11H11NO2S2
Molecular Weight: 253.33

3-[(4-Methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

CAS No.: 34396-47-9

Cat. No.: VC7590432

Molecular Formula: C11H11NO2S2

Molecular Weight: 253.33

* For research use only. Not for human or veterinary use.

3-[(4-Methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one - 34396-47-9

Specification

CAS No. 34396-47-9
Molecular Formula C11H11NO2S2
Molecular Weight 253.33
IUPAC Name 3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C11H11NO2S2/c1-14-9-4-2-8(3-5-9)6-12-10(13)7-16-11(12)15/h2-5H,6-7H2,1H3
Standard InChI Key FYRGOLXXEJTDLT-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2C(=O)CSC2=S

Introduction

Structural and Chemical Characteristics

Core Architecture and Substituent Effects

The compound’s structure centers on a 1,3-thiazolidin-4-one ring, a five-membered heterocycle containing sulfur and nitrogen atoms. The N3 position is substituted with a 4-methoxybenzyl group, introducing electron-donating methoxy functionality that influences electronic distribution and steric interactions. The C2 position features a sulfanylidene (thione) group, which enhances reactivity through its ability to participate in tautomerism and metal coordination .

Key structural features include:

  • Thione group: Stabilizes the thiazolidinone ring via resonance and serves as a hydrogen bond acceptor.

  • 4-Methoxybenzyl substituent: Contributes to lipophilicity and modulates interactions with biological targets.

  • Planar heterocyclic core: Facilitates π-π stacking and van der Waals interactions in protein binding pockets .

The Z-configuration of the exocyclic double bond (if present in derivatives) is critical for bioactivity, though this compound lacks such a feature, focusing instead on N3 alkylation .

Synthetic Methodologies

Cyclocondensation Approaches

The synthesis of 3-substituted 4-thiazolidinones generally involves cyclocondensation of primary amines, carbonyl compounds, and mercaptoacetic acid derivatives. For 3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one, a three-component reaction protocol is applicable:

4-Methoxybenzylamine+Mercaptoacetic Acid+Carbonyl SourceTarget Compound\text{4-Methoxybenzylamine} + \text{Mercaptoacetic Acid} + \text{Carbonyl Source} \rightarrow \text{Target Compound}

This method, optimized under refluxing ethanol with catalytic acid, achieves yields of 65–80% . Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields to >85% .

Post-Modification Strategies

Functionalization of pre-formed thiazolidinone cores offers an alternative route:

  • N3 Alkylation: Treatment of 2-sulfanylidene-1,3-thiazolidin-4-one with 4-methoxybenzyl chloride in the presence of K2_2CO3_3 in DMF.

  • Oxidation/Reduction: Controlled oxidation of thiol groups to disulfides or reduction of nitro substituents (if present) .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The 4-thiazolidinone scaffold exhibits broad-spectrum antimicrobial activity. For 3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one, structural analogs demonstrate:

MicroorganismMIC (µg/mL)Mechanism Insights
Staphylococcus aureus8–16Cell wall synthesis inhibition
Escherichia coli16–32DNA gyrase binding
Candida albicans32–64Ergosterol biosynthesis disruption

The 4-methoxybenzyl group enhances penetration through lipid bilayers, while the thione group chelates essential metal ions in microbial enzymes .

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

  • Aqueous solubility: 0.45 mg/mL (pH 7.4), enhanced to 2.1 mg/mL with cyclodextrin complexation.

  • Plasma stability: >90% remaining after 24 h incubation in human plasma .

ADMET Predictions

Computational models (e.g., SwissADME) predict:

  • LogP: 2.8 (moderate lipophilicity).

  • Bioavailability: 76% (high intestinal absorption).

  • CYP450 inhibition: Moderate affinity for CYP3A4 (Ki = 8.3 µM) .

Applications and Future Directions

Therapeutic Development

Ongoing research explores hybrid derivatives combining the 4-thiazolidinone core with:

  • Chalcone moieties: To enhance anticancer activity.

  • Sulfonamide groups: For carbonic anhydrase inhibition.

Material Science Applications

The compound’s conjugated system and thione group enable:

  • Fluorescent probes: Emission at 450–500 nm upon UV excitation .

  • Metal-organic frameworks: Coordination polymers with Cu(II) and Zn(II) for catalytic applications .

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